
1-苄基-3,5-二甲基-1H-吡唑-4-甲醛
概述
描述
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with benzyl, dimethyl, and formyl groups
科学研究应用
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with benzyl chloride in the presence of a base, followed by formylation using a Vilsmeier-Haack reagent (phosphorus oxychloride and dimethylformamide). The reaction conditions typically involve:
Temperature: Room temperature to reflux
Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene
Catalysts: Bases such as sodium hydride or potassium carbonate
Industrial Production Methods: Industrial production of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity.
化学反应分析
Types of Reactions: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic conditions
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reduction: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
作用机制
The mechanism of action of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, including Schiff base formation with amines, which can lead to the inhibition or activation of target proteins.
相似化合物的比较
1-Benzyl-3,5-dimethylpyrazole: Lacks the formyl group, making it less reactive in certain chemical transformations.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the benzyl group, which may affect its biological activity and solubility.
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: An oxidized form of the compound with different chemical properties.
Uniqueness: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both benzyl and formyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
属性
IUPAC Name |
1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZFABYWVRTOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359534 | |
| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2644-94-2 | |
| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these pyrazole hybrids interact with their target and what are the downstream effects?
A: While the exact mechanism of action is still under investigation, molecular docking studies suggest that certain pyrazole hybrids, specifically (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one and 1-(1′-benzyl-5-(4-chlorophenyl)-3′,5′-dimethyl-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)ethan-1-one, bind to the active site of AKT2 []. AKT2, a serine/threonine-specific protein kinase, plays a crucial role in cellular survival and proliferation. By inhibiting AKT2, these compounds may induce apoptosis in cancer cells.
Q2: What is the structural characterization of these compounds?
A: The synthesized pyrazole hybrids were characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. For instance, compound (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one was found to crystallize in a monoclinic crystal system with a C2/c space group []. Detailed spectroscopic data for all synthesized compounds can be found in the research article.
Q3: What is the Structure-Activity Relationship (SAR) observed for these pyrazole hybrids?
A: The research indicates that substitutions at less sterically hindered positions on the pyrazole ring contribute to higher cytotoxic activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 []. Notably, compounds 4b and 5a, featuring specific substitutions, exhibited promising IC50 values of 47.72 μM and 24.25 μM, respectively, against MDA-MB-231 cells []. This suggests that modifications to the core structure can significantly influence their anticancer activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
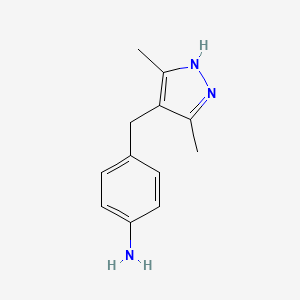

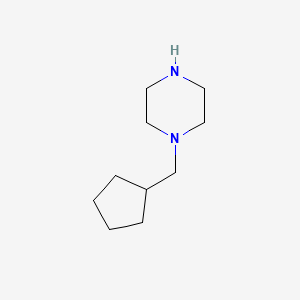
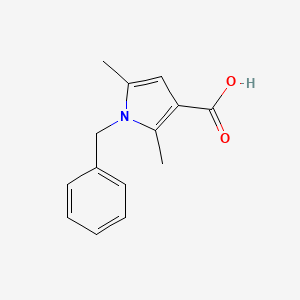

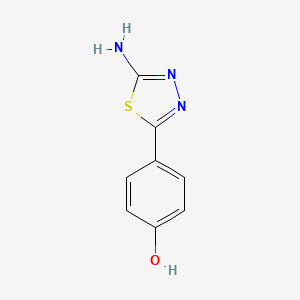
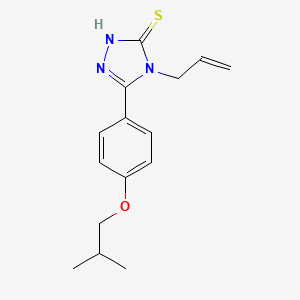
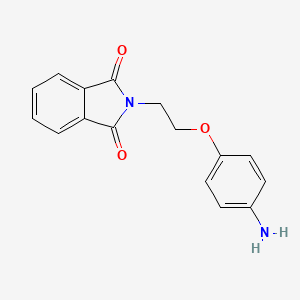


![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

